Hyzetimibe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

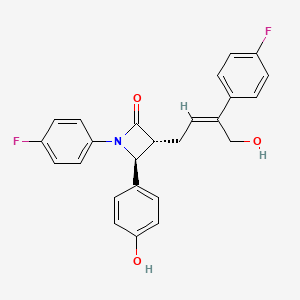

Hyzetimibe is a pharmaceutical compound known for its ability to inhibit cholesterol absorption. It targets the Niemann-Pick C1-like intracellular cholesterol transporter 1, which plays a crucial role in the absorption of cholesterol in the small intestine. This compound is primarily used as a lipid-lowering agent and has shown efficacy similar to that of ezetimibe .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hyzetimibe involves several steps, including the synthesis of its core structure and subsequent functionalization. The key steps include:

Micronization: The bulk drug is micronized to achieve a suitable particle size.

Wet Granulation: The micronized drug is mixed with adjuvants and subjected to wet granulation using water.

Drying and Granulating: The wet granules are dried and further granulated to achieve the desired consistency.

Tablet Pressing: The granulated product is then pressed into tablets.

Industrial Production Methods: In industrial settings, this compound is produced using a similar process but on a larger scale. The process involves the use of high-capacity equipment for micronization, granulation, drying, and tablet pressing to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Hyzetimibe undergoes several types of chemical reactions, including:

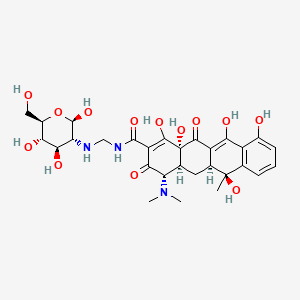

Glucuronidation: The primary metabolic conversion of this compound involves glucuronidation, where it forms this compound-glucuronide.

Mono-oxidation: this compound also undergoes mono-oxidation, resulting in the formation of oxidized metabolites.

Sulfonation: In some cases, this compound undergoes mono-oxidation followed by sulfonation.

Common Reagents and Conditions:

Glucuronidation: This reaction typically occurs in the liver and involves the enzyme UDP-glucuronosyltransferase.

Mono-oxidation: This reaction is facilitated by cytochrome P450 enzymes.

Sulfonation: This reaction involves the addition of a sulfonate group, often facilitated by sulfotransferase enzymes.

Major Products:

This compound-glucuronide: The major metabolite formed through glucuronidation.

Oxidized Metabolites: Formed through mono-oxidation.

Sulfonated Metabolites: Formed through sulfonation.

Scientific Research Applications

Hyzetimibe has several scientific research applications, including:

Chemistry: Used as a model compound to study cholesterol absorption inhibitors.

Biology: Investigated for its effects on cholesterol metabolism and transport.

Medicine: Used in clinical trials to evaluate its efficacy in lowering cholesterol levels and its potential benefits in treating hypercholesterolemia.

Industry: Employed in the development of new lipid-lowering agents and formulations

Mechanism of Action

Hyzetimibe exerts its effects by selectively inhibiting the absorption of cholesterol in the small intestine. It targets the Niemann-Pick C1-like intracellular cholesterol transporter 1, which is responsible for the uptake of cholesterol from the intestinal lumen. By blocking this transporter, this compound reduces the amount of cholesterol that enters the bloodstream, thereby lowering plasma cholesterol levels .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its structural modifications, which enhance its binding with glucuronic acid and increase its urinary excretion. This structural change improves its pharmacokinetic profile compared to ezetimibe .

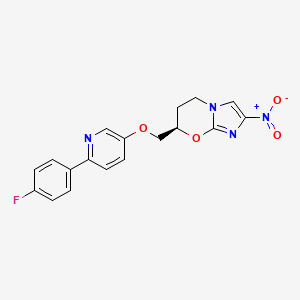

Properties

CAS No. |

1266548-74-6 |

|---|---|

Molecular Formula |

C25H21F2NO3 |

Molecular Weight |

421.4 g/mol |

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(Z)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C25H21F2NO3/c26-19-6-1-16(2-7-19)18(15-29)5-14-23-24(17-3-12-22(30)13-4-17)28(25(23)31)21-10-8-20(27)9-11-21/h1-13,23-24,29-30H,14-15H2/b18-5+/t23-,24-/m1/s1 |

InChI Key |

HEHHPZYUXSFAPV-SMOXZEHUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)C/C=C(\CO)/C4=CC=C(C=C4)F)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CC=C(CO)C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10860000.png)

![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)

![5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methanesulfonic acid](/img/structure/B10860059.png)